

Introduction: Elucidating the Structure of a Bifunctional Alkene

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Compound of Interest

Compound Name: 2-Bromoundec-1-ene

CAS No.: 145732-28-1

Cat. No.: B136251

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2-Bromoundec-1-ene (C₁₁H₂₁Br) is a valuable bifunctional molecule, presenting both a terminal alkene and a secondary bromide. This structure makes it a versatile building block in organic synthesis. Mass spectrometry, particularly under Electron Ionization (EI), is a powerful analytical technique for confirming its identity and purity. The high-energy ionization process in EI induces characteristic fragmentation of the parent molecule, providing a unique fingerprint that reveals its structural features. This guide provides a detailed analysis of the fragmentation pathways of **2-Bromoundec-1-ene**, offering researchers a framework for interpreting its mass spectrum with confidence.

Section 1: The Molecular Ion Signature: The Bromine Isotope Pattern

The initial step in EI mass spectrometry is the bombardment of the analyte molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M^{+•}).^{[1][2]} For halogenated compounds, the isotopic distribution of the halogen atom provides a distinct and readily identifiable signature.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).^{[3][4]} Consequently, the mass spectrum of **2-Bromoundec-1-ene** will not show a single molecular ion peak, but rather a pair of peaks of almost equal intensity separated by two mass-to-charge units (m/z). These are designated as the M^{+•} and (M+2)^{+•} peaks.

- M^+ Peak: Corresponds to the molecular ion containing the ^{79}Br isotope. For $\text{C}_{11}\text{H}_{21}^{79}\text{Br}$, the calculated m/z is 232.
- $(M+2)^+$ Peak: Corresponds to the molecular ion containing the ^{81}Br isotope. For $\text{C}_{11}\text{H}_{21}^{81}\text{Br}$, the calculated m/z is 234.

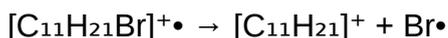
The presence of this characteristic doublet is the first and most definitive evidence for a monobrominated compound in the sample. Any fragment that retains the bromine atom will also appear as a similar doublet.[\[3\]](#)[\[5\]](#)

Section 2: Primary Fragmentation Pathways: Deconstructing the Molecular Ion

The molecular ions formed during EI are energetically unstable and undergo fragmentation to produce a series of smaller, more stable ions.[\[6\]](#)[\[7\]](#) The fragmentation of **2-Bromoundec-1-ene** is dictated by the interplay between the bromine atom, the double bond, and the long alkyl chain. The most favored pathways involve the formation of the most stable carbocations.[\[2\]](#)[\[8\]](#)

Heterolytic Cleavage of the Carbon-Bromine Bond: Formation of a Stable Allylic Cation

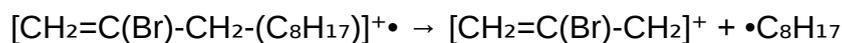
The C-Br bond is relatively weak and is a prime site for cleavage. The most significant fragmentation pathway for many alkyl halides is the loss of the halogen atom as a radical.[\[4\]](#)[\[9\]](#) In **2-Bromoundec-1-ene**, this cleavage is particularly favored because it results in the formation of a resonance-stabilized secondary allylic carbocation.



This $[\text{C}_{11}\text{H}_{21}]^+$ fragment has an m/z of 153. Due to the high stability of the resulting allylic cation, this fragment is expected to be highly abundant and is a strong candidate for the base peak (the most intense peak in the spectrum).[\[10\]](#)

Allylic C-C Bond Cleavage

Another characteristic fragmentation of alkenes is the cleavage of the C-C bond that is alpha to the double bond (allylic cleavage), as this also leads to a resonance-stabilized allylic cation.[\[10\]](#) [\[11\]](#) For **2-Bromoundec-1-ene**, this involves the breaking of the C2-C3 bond.



This fragmentation results in a bromine-containing allylic cation. Therefore, it will appear as a characteristic $M/(M+2)$ doublet.

- m/z 120: Corresponds to the $[\text{C}_3\text{H}_4^{79}\text{Br}]^+$ fragment.
- m/z 122: Corresponds to the $[\text{C}_3\text{H}_4^{81}\text{Br}]^+$ fragment.

The stability of this cation suggests this will be a prominent doublet in the spectrum.

Fragmentation of the Alkyl Chain

Long-chain hydrocarbons typically produce a series of fragment ions separated by 14 Da, corresponding to the sequential loss of CH_2 groups.^{[5][12]} This will result in a cluster of peaks at lower m/z values. The most common fragments are alkyl cations ($\text{C}_n\text{H}_{2n+1}$) and alkenyl cations ($\text{C}_n\text{H}_{2n-1}$). We can expect to see significant peaks at:

- m/z 41: $[\text{C}_3\text{H}_5]^+$ (allyl cation)
- m/z 55: $[\text{C}_4\text{H}_7]^+$
- m/z 69: $[\text{C}_5\text{H}_9]^+$
- m/z 83: $[\text{C}_6\text{H}_{11}]^+$

Section 3: Summary of Expected Fragments

The key fragments expected in the 70 eV EI mass spectrum of **2-Bromoundec-1-ene** are summarized below.

m/z Value(s)	Proposed Fragment Ion	Fragmentation Pathway	Significance
232, 234	$[\text{C}_{11}\text{H}_{21}\text{Br}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$, $\text{M}+2^{+\bullet}$)	Confirms molecular weight and presence of one Br atom.
153	$[\text{C}_{11}\text{H}_{21}]^+$	Loss of $\bullet\text{Br}$	Highly stable secondary allylic cation; likely the base peak.
120, 122	$[\text{C}_3\text{H}_4\text{Br}]^+$	Allylic C-C Cleavage	Confirms the position of the bromine atom relative to the double bond.
83	$[\text{C}_6\text{H}_{11}]^+$	Alkyl Chain Cleavage	Part of the characteristic hydrocarbon fragmentation pattern.
69	$[\text{C}_5\text{H}_9]^+$	Alkyl Chain Cleavage	Part of the characteristic hydrocarbon fragmentation pattern.
55	$[\text{C}_4\text{H}_7]^+$	Alkyl Chain Cleavage	Part of the characteristic hydrocarbon fragmentation pattern.
41	$[\text{C}_3\text{H}_5]^+$	Alkyl Chain Cleavage	Stable allyl cation; often a prominent peak for alkenes.

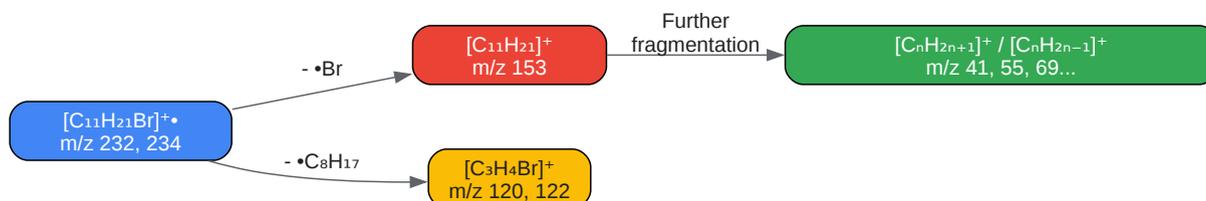
Section 4: Experimental Protocol: Acquiring the Mass Spectrum

The following outlines a standard protocol for the analysis of **2-Bromoundec-1-ene** using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source.

- Sample Preparation: Prepare a dilute solution of **2-Bromoundec-1-ene** (~100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
- GC Separation:
 - Injector: Inject 1 μ L of the sample solution into the GC inlet, typically set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.
 - Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).
 - GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 μ m), is suitable.
 - Oven Program: Start at an initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.
- Mass Spectrometry Detection:
 - Interface Temperature: Set the GC-MS transfer line temperature to 280 °C.
 - Ion Source: Use an Electron Ionization (EI) source set to 70 eV. The source temperature should be maintained around 230 °C.[\[13\]](#)
 - Mass Analyzer: Set the quadrupole mass analyzer to scan a mass range from m/z 35 to 350.
- Data Analysis: Identify the chromatographic peak corresponding to **2-Bromoundec-1-ene** and extract the corresponding mass spectrum. Analyze the molecular ion region and the fragmentation pattern as described in this guide.

Section 5: Visualization of Fragmentation

The primary fragmentation pathways originating from the molecular ion of **2-Bromoundec-1-ene** are illustrated in the following diagram.



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Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. C₃H₇Br CH₃CHBrCH₃ mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 1-bromo-2-methylpropane C₄H₉Br (CH₃)₂CHCH₂Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mass spectrum of 2-methylbut-1-ene fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's

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- [12. spectroscopyonline.com \[spectroscopyonline.com\]](#)
- [13. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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